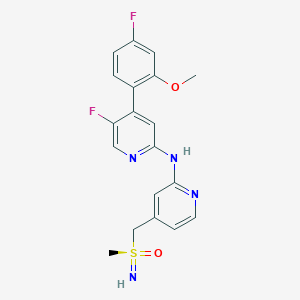
(2R)-Arimoclomol Maleic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-Arimoclomol Maleic Acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. It is a derivative of arimoclomol, a pharmacological agent known for its ability to induce the expression of heat shock proteins. These proteins play a crucial role in protecting cells from stress-induced damage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Arimoclomol Maleic Acid typically involves the reaction of arimoclomol with maleic acid. The process begins with the preparation of arimoclomol, which is synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The final step involves the reaction of arimoclomol with maleic acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
化学反应分析
Types of Reactions
(2R)-Arimoclomol Maleic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
(2R)-Arimoclomol Maleic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential to induce heat shock proteins and protect cells from stress.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and other conditions.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of (2R)-Arimoclomol Maleic Acid involves the induction of heat shock proteins. These proteins help protect cells from stress-induced damage by stabilizing proteins and preventing their aggregation. The compound interacts with molecular targets and pathways involved in the cellular stress response, enhancing the cell’s ability to cope with stress.
相似化合物的比较
Similar Compounds
Arimoclomol: The parent compound of (2R)-Arimoclomol Maleic Acid, known for its ability to induce heat shock proteins.
Fumaric Acid: A dicarboxylic acid similar to maleic acid, used in various chemical reactions and industrial applications.
Maleic Anhydride: A precursor to maleic acid, used in the production of various chemical products.
Uniqueness
This compound is unique due to its specific combination of arimoclomol and maleic acid, which enhances its ability to induce heat shock proteins and protect cells from stress. This makes it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C18H24ClN3O7 |
|---|---|
分子量 |
429.9 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14+;2-1-/t13-;/m1./s1 |
InChI 键 |
OHUSJUJCPWMZKR-KWHBQFAPSA-N |
手性 SMILES |
C1CCN(CC1)C[C@H](CO/N=C(\C2=C[N+](=CC=C2)[O-])/Cl)O.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


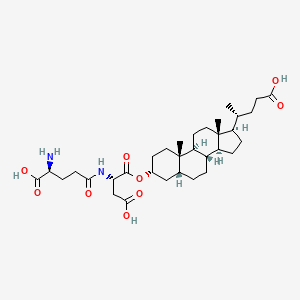
![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride](/img/structure/B10800833.png)
![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B10800846.png)
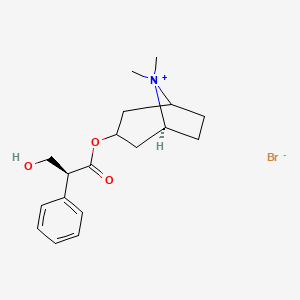
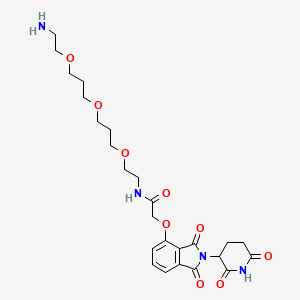
![2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid](/img/structure/B10800863.png)
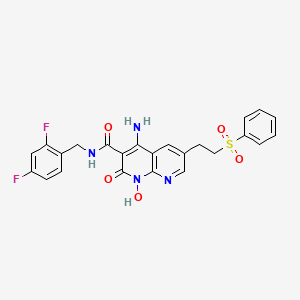
![N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10800876.png)
![(NZ)-N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B10800877.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800880.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800881.png)
![5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine;methane](/img/structure/B10800883.png)

